Benzenesulfonamide, N-[(1S,2S)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)-
Description
This compound is a chiral benzenesulfonamide derivative with a complex stereochemical architecture. Its molecular formula is C₃₁H₃₄F₆N₄O₂S₂, and it has a molecular weight of 672.75 g/mol . Key structural features include:
- A 3,5-bis(trifluoromethyl)benzenesulfonamide core, which enhances lipophilicity and metabolic stability.
- A (1S,2S)-diphenylethyl group contributing to chiral recognition in biological systems.
- A (1S,2S)-2-(dimethylamino)cyclohexyl moiety linked via a thioxomethyl bridge, which may influence binding affinity to target proteins.
The compound is cataloged under CAS 1448608-06-7 and is available in high purity (>98%) for research applications .
Properties
IUPAC Name |
1-[(1S,2S)-2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-1,2-diphenylethyl]-3-[(1S,2S)-2-(dimethylamino)cyclohexyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34F6N4O2S2/c1-41(2)26-16-10-9-15-25(26)38-29(44)39-27(20-11-5-3-6-12-20)28(21-13-7-4-8-14-21)40-45(42,43)24-18-22(30(32,33)34)17-23(19-24)31(35,36)37/h3-8,11-14,17-19,25-28,40H,9-10,15-16H2,1-2H3,(H2,38,39,44)/t25-,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDOOGDGPMAXLS-LJWNLINESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1NC(=S)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34F6N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzenesulfonamide derivatives have gained attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound in focus, N-[(1S,2S)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)- , exhibits potential therapeutic applications that warrant thorough investigation.
- Molecular Formula : C31H34F6N4O2S2
- Molecular Weight : 586.76 g/mol
- CAS Number : 1449480-55-0
- Structure : The compound features a complex structure with multiple functional groups that influence its biological interactions.
Antiviral Activity
Research has demonstrated that certain benzenesulfonamide derivatives can act as inhibitors of HIV-1 capsid assembly. In a study involving phenylalanine derivatives with benzenesulfonamide moieties, compounds were screened for their antiviral activity using TZM-bl cells. The results indicated promising inhibitory effects against HIV-1, suggesting that structural modifications could enhance efficacy against viral infections .
Cardiovascular Effects
A study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance in isolated rat hearts. The results indicated that some derivatives significantly decreased perfusion pressure over time. For instance, 4-(2-aminoethyl)-benzenesulfonamide showed a notable reduction in coronary resistance compared to other tested compounds. This suggests potential applications in managing cardiovascular conditions through modulation of vascular resistance and blood pressure .
Structure-Activity Relationship (SAR)
The biological activity of benzenesulfonamide derivatives is closely linked to their chemical structure. A detailed SAR analysis has been conducted to understand how modifications to the benzenesulfonamide core affect biological outcomes. For example:
- Trifluoromethyl Substituents : Enhance lipophilicity and may improve membrane permeability.
- Dimethylamino Groups : Potentially increase interaction with biological targets due to steric and electronic effects.
Case Studies
| Study | Findings |
|---|---|
| Wu et al., 1999 | Identified benzenesulfonamide as an endothelin receptor-A inhibitor with effects on pulmonary hypertension. |
| Tilton et al., 2000 | Demonstrated the ability of sulfonamide derivatives to attenuate cardiac hypertrophy in animal models. |
| Schwartz et al., 1995 | Reported carbonic anhydrase inhibition by sulfonamide derivatives which could benefit heart failure patients. |
The mechanisms by which benzenesulfonamide compounds exert their biological effects are varied:
- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of carbonic anhydrase and other enzymes, impacting metabolic pathways.
- Receptor Modulation : Some derivatives interact with specific receptors (e.g., endothelin receptors), influencing vascular tone and heart function.
- Antiviral Mechanisms : Inhibition of viral assembly through direct interaction with viral proteins or interference with host cell processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The compound has stereoisomers with differing configurations in the cyclohexyl or diphenylethyl groups. For example:
- N-[(1S,2S)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide (CAS 1448608-06-7, MW 672.75 g/mol) .
- N-[(1R,2R)-2-[[[[(1S,2S)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide (MW 672.75 g/mol) .
| Property | Target Compound | (1R,2R) Cyclohexyl Variant |
|---|---|---|
| Stereochemistry | (1S,2S) | (1R,2R) |
| Purity | >98% | >98% |
| Reported Applications | Research intermediate | Comparative binding studies |
Key Insight : Stereochemical differences significantly impact enantioselectivity in catalysis or receptor binding. For example, (1S,2S) configurations in diphenylethylamine derivatives are associated with higher enantiomeric excess (e.g., 86.2% ee in asymmetric hydrogenation) .
Simplified Analogues
2.2.1. N-[(1S,2S)-2-Aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide
2.2.2. N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide
- Application : Intermediate in drug synthesis .
- Structure : Retains the diphenylethyl group but lacks trifluoromethyl and cyclohexyl moieties.
Key Insight : The diphenylethyl group’s chirality is critical for pharmacological activity, but the absence of trifluoromethyl groups may reduce metabolic stability compared to the target compound.
Functional Group Variants
2.3.1. Benzenesulfonamide with Pyrimidinyl Substituents
- Example: N-[[[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]amino]carbonyl]benzenesulfonamide (CAS 64902-19-8, MW 360.32 g/mol) .
- Comparison : Shares trifluoromethyl groups but replaces the cyclohexyl/diphenylethyl system with a pyrimidine ring.
Key Insight : The pyrimidine moiety may enhance hydrogen bonding capacity, while the target compound’s thioxomethyl bridge could offer unique sulfur-mediated interactions.
Q & A
How can researchers optimize the stereoselective synthesis of this benzenesulfonamide derivative?
Level: Basic
Answer:
Stereochemical precision is critical due to the compound's chiral centers (e.g., (1S,2S)-diphenylethyl and cyclohexyl groups). Key steps include:
- Coupling Reactions: Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate carboxylic acids for amide bond formation, as demonstrated in the synthesis of related benzenesulfonamide analogues .
- Thiourea Formation: Introduce the thioxomethyl group via reaction with thiocarbonyl derivatives under anhydrous conditions, ensuring strict temperature control (0–5°C) to minimize racemization .
- Purification: Employ column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomerically pure products. Yield optimization may require iterative adjustment of solvent polarity (e.g., hexane/ethyl acetate gradients) .
What analytical techniques are essential for structural confirmation and purity assessment?
Level: Basic
Answer:
- NMR Spectroscopy: Use and NMR to verify stereochemistry and substituent integration. For example, the trifluoromethyl groups () exhibit distinct NMR signals near -63 ppm, while the cyclohexyl moiety shows characteristic multiplet splitting .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy (e.g., expected [M+H] for ).
- HPLC with Chiral Detection: Assess enantiomeric excess (>98%) using a Chiralpak AD-H column and isocratic elution (heptane/ethanol 90:10) .
How can researchers design experiments to evaluate this compound’s inhibitory activity against target enzymes?
Level: Advanced
Answer:
- Enzyme Assays: Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition via Ellman’s method) with IC determination. Include positive controls (e.g., donepezil) and triplicate measurements to ensure reproducibility .
- Molecular Docking: Perform in silico studies (e.g., AutoDock Vina) to predict binding interactions. Focus on the sulfonamide group’s role in hydrogen bonding with catalytic residues (e.g., Tyr-121 in carbonic anhydrase) and the trifluoromethyl groups’ hydrophobic interactions .
- Selectivity Screening: Test against off-target enzymes (e.g., carbonic anhydrase I vs. II) to identify isoform specificity .
How should contradictory bioactivity data across studies be resolved?
Level: Advanced
Answer:
- Data Normalization: Account for variations in assay conditions (e.g., pH, ionic strength) by repeating experiments under standardized protocols .
- Metabolite Analysis: Use LC-MS to identify potential degradation products or active metabolites that may influence observed activity .
- Structural Confirmation: Re-examine compound purity and stereochemistry, as impurities or racemization can lead to inconsistent results .
What methodologies support structure-activity relationship (SAR) studies for this compound?
Level: Advanced
Answer:
- Analog Synthesis: Modify substituents systematically (e.g., replace trifluoromethyl with chloro or methoxy groups) and compare activity profiles .
- Free-Wilson Analysis: Quantify contributions of individual moieties (e.g., diphenylethyl vs. cyclohexyl) to bioactivity using multivariate regression .
- Crystallography: Co-crystallize the compound with target enzymes (e.g., NLRP3 inflammasome) to validate binding modes and guide SAR .
What strategies mitigate challenges in stereochemical control during synthesis?
Level: Advanced
Answer:
- Chiral Auxiliaries: Employ (1S,2S)-diamines or Evans auxiliaries to enforce desired configurations during key bond-forming steps .
- Asymmetric Catalysis: Utilize chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to enhance enantioselectivity .
- Kinetic Resolution: Optimize reaction kinetics to favor the formation of one enantiomer, monitored via real-time chiral HPLC .
How do trifluoromethyl groups influence physicochemical properties and bioactivity?
Level: Advanced
Answer:
- Lipophilicity: The groups increase log values, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life (confirmed in microsomal stability assays) .
- Bioisosteric Effects: can mimic bulky hydrophobic groups, improving target binding affinity without steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
